REACTION_CXSMILES
|
ClC1C=C(C2ON=C([C@H](O)C)N=2)C=CC=1.[Cl:16][C:17]1[CH:18]=[C:19]([C:23]2[O:27][N:26]=[C:25]([CH:28]([O:31]C3N(C)C(C4C=CN=CC=4)=NN=3)[CH2:29][CH3:30])[N:24]=2)[CH:20]=[CH:21][CH:22]=1>>[Cl:16][C:17]1[CH:18]=[C:19]([C:23]2[O:27][N:26]=[C:25]([CH:28]([OH:31])[CH2:29][CH3:30])[N:24]=2)[CH:20]=[CH:21][CH:22]=1
|
Name
|
(+)-(1R)-1-[5-(3-chlorophenyl)-[1,2,4]oxadiazol-3-yl]ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=NC(=NO1)[C@@H](C)O
|
Name
|
(+)-4-(5-{1-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=NC(=NO1)C(CC)OC=1N(C(=NN1)C1=CC=NC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=NC(=NO1)C(CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |